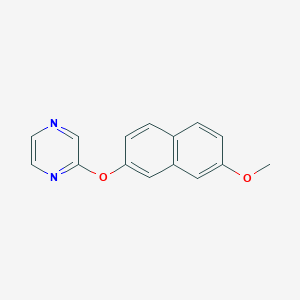

2-(7-Methoxynaphthalen-2-yl)oxypyrazine

Beschreibung

2-(7-Methoxynaphthalen-2-yl)oxypyrazine is a heterocyclic compound featuring a pyrazine ring linked to a 7-methoxynaphthalen-2-yl group via an ether bond. The compound’s core structure combines aromatic naphthalene and pyrazine moieties, which are known to influence electronic properties, solubility, and biological activity. Below, we compare this compound with structurally related molecules, focusing on synthesis, physicochemical properties, and functional applications.

Eigenschaften

IUPAC Name |

2-(7-methoxynaphthalen-2-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-4-2-11-3-5-14(9-12(11)8-13)19-15-10-16-6-7-17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUHQBODISEFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine typically involves the reaction of 7-methoxy-2-naphthol with pyrazine derivatives under specific conditions. One common method includes the use of N-methyl-N-phenylhydrazine under thermal conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)oxypyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The methoxy group and pyrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(7-Methoxynaphthalen-2-yl)oxypyrazine has several scientific research applications:

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

2-(7-Methoxynaphthalen-2-yl)-1H-indole (13)

- Structure : Replaces pyrazine with an indole ring.

- Synthesis : Pd-catalyzed cyclization in aqueous micellar medium (65% yield) .

- Properties :

- Melting point: 238–240°C.

- MS-ESI: m/z 272 [M−H]⁻.

- Key Difference : Indole’s electron-rich nature may enhance π-π interactions compared to pyrazine, affecting solubility and binding affinity in biological systems.

N-(6-Substituted-2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Functional Group Variations

1-(7-Methoxynaphthalen-2-yl)-4-methylpiperazine (18)

- Structure : Piperazine ring instead of pyrazine.

- Synthesis : Ni-catalyzed amination of silyloxyarenes (82% yield) .

- Properties :

- NMR Distinct aromatic proton shifts due to piperazine’s basicity.

- Key Difference : Piperazine’s basic nitrogen enhances water solubility and bioavailability compared to pyrazine’s neutral heterocycle.

6-Methyl-2-nitroimidazo[1,2-a]pyrazine Derivatives (25m, 25i)

Substituent Effects on Physicochemical Properties

tert-Butyl((7-Methoxynaphthalen-2-yl)oxy)dimethylsilane (17)

- Structure : Silyl-protected hydroxyl group.

- Synthesis : Silane protection of naphthol (97% yield) .

- Key Difference : The tert-butyldimethylsilyl (TBS) group enhances lipophilicity, aiding in intermediate purification.

2-Isopropyl-3-methoxypyrazine

- Structure : Simpler pyrazine with isopropyl and methoxy groups.

- Properties :

- Key Difference : Smaller substituents reduce steric hindrance, increasing volatility compared to bulkier naphthalene derivatives.

MCL0129 (MC4 Receptor Antagonist)

- Structure : 7-Methoxynaphthalen-1-yl linked to piperazine.

- Activity :

- Key Insight : The naphthalene moiety’s substitution position (1-yl vs. 2-yl) significantly impacts receptor binding.

[O-methyl-11C]10 (5-HT1A Agonist)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.